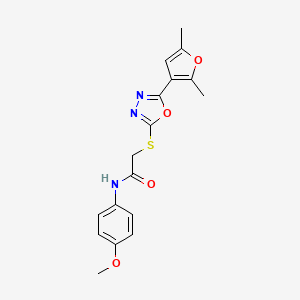

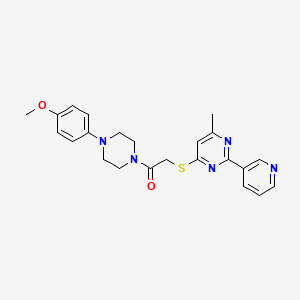

![molecular formula C27H27N3O2 B2780003 1-(3-Methoxyphenyl)-4-[1-(3-phenylpropyl)benzimidazol-2-yl]pyrrolidin-2-one CAS No. 942862-99-9](/img/structure/B2780003.png)

1-(3-Methoxyphenyl)-4-[1-(3-phenylpropyl)benzimidazol-2-yl]pyrrolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule that includes a benzimidazole and pyrrolidinone group, both of which are common structures in medicinal chemistry. The benzimidazole group is a type of heterocyclic aromatic organic compound that is often found in various drugs . The pyrrolidinone group is a class of organic compounds sharing a common five-membered lactam structure .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and a pyrrolidinone group. The presence of the methoxy group on the phenyl ring could potentially influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzimidazole and pyrrolidinone groups could potentially undergo various reactions, including electrophilic substitution, nucleophilic substitution, and ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the presence of functional groups. For example, the presence of the benzimidazole group could potentially increase the compound’s stability and resistance to metabolism .Aplicaciones Científicas De Investigación

Novel Synthesis Approaches

- Low-Cost Emitter Development : Research has demonstrated the potential of related compounds in the synthesis of low-cost emitters with large Stokes' shifts. By manipulating the chemical structures of derivatives, researchers have achieved significant tunability in optical properties, including absorption and fluorescence spectra, which are crucial for developing luminescent materials (Volpi et al., 2017).

Material Science Applications

- Luminescent Materials : The derivatives of the compound have been used to enhance the luminescence in materials. For example, a specific derivative when dispersed in a polyurethane resin showed promising results as a luminescent material, suggesting applications in the development of low-cost, high-performance luminescent materials (Volpi et al., 2017).

Biological Activity and Medicinal Chemistry

- Anticancer Compounds : Certain benzimidazole ligands and their complexes, including those similar in structure to the compound , have been synthesized as potential anticancer agents. Their structures and properties have been analyzed, showing promising activity against various cancer cell lines, which could pave the way for new therapeutic agents (Ghani & Mansour, 2011).

- Monoacylglycerol Lipase Inhibitors : Research into pyrrolidin-2-one linked benzofused heterocycles, which share structural similarities with the specified compound, has identified new small molecule inhibitors with potential applications in pain management and possibly other neurological disorders (Altamimi et al., 2020).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 1-(3-Methoxyphenyl)-4-[1-(3-phenylpropyl)benzimidazol-2-yl]pyrrolidin-2-one, also known as TPBi, is the electron transport layer (ETL) in perovskite optoelectronics . The ETL plays a crucial role in the operation of these devices, facilitating the movement of electrons and influencing device performance.

Mode of Action

TPBi interacts with the ETL in a specific orientation, which has been found to significantly affect charge transfer and binding energy . A 15° orientation of TPBi ensures strong electronic coupling between TPBi and the perovskite, enhancing charge transfer dynamics .

Biochemical Pathways

The interaction of TPBi with the ETL affects the charge transfer and binding energy, which are key parameters for the migration rate and stability of the device . This interaction can improve the extraction of photogenerated carriers, reduce recombination, and potentially enhance the efficiency of solar devices and electroluminescent devices .

Pharmacokinetics

While pharmacokinetics typically refers to the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drugs in the body, in the context of TPBi, we can discuss its solubility properties. The solubility of TPBi in various organic solvents is crucial for the preparation of inks for inkjet printing technology, a next-generation manufacturing method for OLED production .

Result of Action

The result of TPBi’s action is an improvement in the performance and stability of perovskite optoelectronic devices. By ensuring strong electronic coupling between TPBi and the perovskite, the stability of the interface is improved, and the charge transfer dynamics are enhanced . This leads to improved extraction of photogenerated carriers, reduced recombination, and potentially enhanced device efficiency .

Action Environment

The action of TPBi can be influenced by various environmental factors. For instance, the solubility of TPBi in different organic solvents can affect its application in inkjet printing technology . Understanding the orientation of TPBi in relation to charge transfer and binding energy at the perovskite interface can provide insights for future research into interface engineering strategies and the design of stable hybrid perovskite materials .

Propiedades

IUPAC Name |

1-(3-methoxyphenyl)-4-[1-(3-phenylpropyl)benzimidazol-2-yl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O2/c1-32-23-13-7-12-22(18-23)30-19-21(17-26(30)31)27-28-24-14-5-6-15-25(24)29(27)16-8-11-20-9-3-2-4-10-20/h2-7,9-10,12-15,18,21H,8,11,16-17,19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIADXAILRDKHTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methoxyphenyl)-4-[1-(3-phenylpropyl)benzimidazol-2-yl]pyrrolidin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

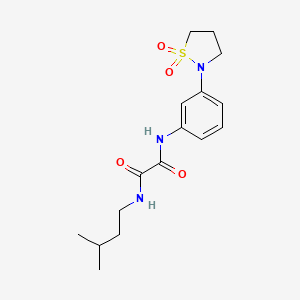

amine](/img/structure/B2779922.png)

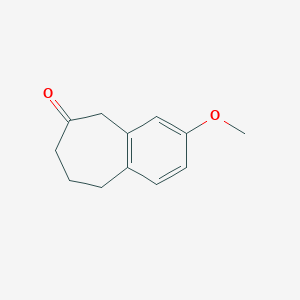

![(2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2779923.png)

![N-[2-(Prop-2-enoylamino)ethyl]-1-(trifluoromethyl)cyclohexane-1-carboxamide](/img/structure/B2779927.png)

![N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-fluorobenzamide](/img/structure/B2779935.png)

![2-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid](/img/structure/B2779937.png)

![N-(2-(dimethylamino)pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2779938.png)

![2-Ethyl-5-((3-methylpiperidin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2779940.png)